2,3-O-Isopropylidene-D-lyxono-1,4-lactone 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Brand Name: Vulcanchem
CAS No.: 56543-10-3
VCID: VC0130871
InChI: InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m1/s1
SMILES: CC1(OC2C(OC(=O)C2O1)CO)C
Molecular Formula: C₈H₁₂O₅
Molecular Weight: 188.18

2,3-O-Isopropylidene-D-lyxono-1,4-lactone

CAS No.: 56543-10-3

Cat. No.: VC0130871

Molecular Formula: C₈H₁₂O₅

Molecular Weight: 188.18

* For research use only. Not for human or veterinary use.

2,3-O-Isopropylidene-D-lyxono-1,4-lactone - 56543-10-3

Specification

CAS No. 56543-10-3
Molecular Formula C₈H₁₂O₅
Molecular Weight 188.18
IUPAC Name (3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Standard InChI InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m1/s1
SMILES CC1(OC2C(OC(=O)C2O1)CO)C

Introduction

Chemical Structure and Properties

Structural Features

PropertyValueReference
Physical StateSolid (white to pale beige)
Molecular Weight188.18 g/mol
Density1.258±0.06 g/cm³ (Predicted)
Melting Point95-97°C
Boiling Point338.1±37.0°C (Predicted)
pKa13.68±0.10 (Predicted)
SolubilitySparingly soluble in acetone, slightly soluble in chloroform
Storage ConditionsHygroscopic, requires storage at -20°C under inert atmosphere

The compound exhibits specific solubility characteristics, being sparingly soluble in acetone and slightly soluble in chloroform . Due to its hygroscopic nature, it requires storage at low temperature (-20°C) under inert atmosphere to maintain stability .

Spectroscopic Characteristics

Spectroscopic data plays a crucial role in characterizing 2,3-O-Isopropylidene-D-lyxono-1,4-lactone. In infrared spectroscopy, the lactone carbonyl group shows characteristic absorption in the range of 1,755 to 1,800 cm⁻¹, which is typical for γ-lactones . This spectral feature helps distinguish it from δ-lactones, which absorb at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. The protected sugar structure gives rise to distinctive patterns in both ¹H and ¹³C NMR spectra, with the isopropylidene methyl groups typically appearing as singlets around 1.3-1.5 ppm in the ¹H NMR spectrum .

Synthesis and Preparation

Laboratory Synthesis Methods

The synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone can be achieved through several routes, with the most common starting materials being D-lyxose or D-lyxono-1,4-lactone . The primary synthetic pathway involves the protection of the hydroxyl groups at positions 2 and 3 with an isopropylidene group, followed by selective lactone formation.

A typical synthetic route starts with D-lyxono-1,4-lactone, which reacts with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. This reaction selectively forms the isopropylidene acetal at positions 2 and 3, resulting in the desired product. The reaction scheme can be outlined as follows:

  • D-lyxono-1,4-lactone + 2,2-dimethoxypropane (or acetone) → 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

  • Acid catalyst (H₂SO₄ or p-TsOH)

  • Purification by crystallization or distillation

Alternative synthetic routes have also been reported. One method involves the oxidation of 2,3-O-isopropylidene-D-lyxofuranose with bromine in a buffered solution, leading to the formation of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone . Another approach starts from 2,3-O-Isopropylidene-L-gulonolactone, which undergoes a multistep transformation to yield the target compound .

Industrial Production

While detailed information on industrial-scale production is limited, the synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone at an industrial level would likely follow similar principles to laboratory-scale synthesis but with adaptations for larger scale and efficiency.

Industrial processes might involve continuous addition of starting materials (D-lyxonic acid or D-lyxono-1,4-lactone and acetone) into reactors containing acid catalysts, followed by heating to promote lactone formation. Purification at industrial scale would typically employ crystallization or distillation techniques to isolate the pure product.

Chemical Reactions and Transformations

Reactivity Profile

2,3-O-Isopropylidene-D-lyxono-1,4-lactone exhibits reactivity patterns characteristic of both lactones and protected carbohydrates. The lactone carbonyl group is susceptible to nucleophilic attack, while the primary hydroxyl group can undergo various transformations. The isopropylidene protecting group remains stable under many reaction conditions but can be removed under acidic conditions.

The compound's reactivity is influenced by its rigid bicyclic structure, which constrains the molecule into specific conformations. This conformational rigidity can lead to enhanced stereoselectivity in reactions, making it valuable for stereoselective synthesis of complex molecules .

Common Transformations

2,3-O-Isopropylidene-D-lyxono-1,4-lactone undergoes several key transformations that make it useful in synthetic organic chemistry:

  • Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

  • Reduction Reactions: Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the lactone to the corresponding alcohol.

  • Tosylation: The free hydroxyl group can be converted to a tosylate, creating a better leaving group for subsequent nucleophilic substitution reactions. For example, research has documented the synthesis of 3,5-O-isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone from this compound .

  • Nucleophilic Substitution: The primary hydroxyl group or its activated derivatives (such as tosylates) can undergo substitution reactions with various nucleophiles, allowing for the introduction of different functional groups.

  • Lactone Ring Opening: The lactone ring can undergo ring-opening reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

Mechanism of Action in Synthesis

The mechanism of action of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone in organic synthesis primarily involves its ability to serve as a chiral template with defined stereochemistry. The isopropylidene protecting group shields specific hydroxyl functionalities from unwanted reactions, allowing for selective modifications at other positions in the molecule.

This protection is crucial in multi-step synthesis processes where selective reactivity is required. The lactone functionality provides a reactive site for further transformations while maintaining the stereochemical integrity of the sugar backbone. This combination of features makes the compound particularly valuable for the stereoselective synthesis of complex molecules.

Applications in Research and Synthesis

Role in Organic Synthesis

2,3-O-Isopropylidene-D-lyxono-1,4-lactone serves as a versatile building block in organic synthesis due to its well-defined stereochemistry and selective reactivity. Its applications include:

  • Synthesis of C-Nucleosides: The compound serves as a precursor for the synthesis of C-nucleosides, which are important in medicinal chemistry and biochemistry .

  • Preparation of Glycosides: Research indicates that this compound can be utilized in glycosylation reactions to produce various glycosides with defined stereochemistry.

  • Synthesis of Enzyme Inhibitors: It has been employed as an intermediate in the synthesis of the α-L-fucosidase inhibitor, Deoxyfuconojirimycin .

  • Construction of Complex Carbohydrate Derivatives: The compound provides access to diverse carbohydrate derivatives with potential applications in glycobiology and medicinal chemistry.

Research Applications

In addition to its synthetic utility, 2,3-O-Isopropylidene-D-lyxono-1,4-lactone has found applications in various research areas:

  • Enzyme Studies: The compound and its derivatives have been studied in relation to enzymatic interactions, particularly with lactonases that catalyze lactone hydrolysis. These studies contribute to understanding enzyme mechanisms and developing enzymatic applications.

  • Structural Analysis: Crystal structure studies of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone and its derivatives have provided insights into molecular packing, conformational preferences, and intermolecular interactions . These structural analyses are valuable for predicting reactivity and designing synthetic strategies.

  • Carbohydrate Chemistry Research: The compound serves as a model system for studying the chemistry of protected sugars, contributing to fundamental knowledge in carbohydrate chemistry .

Comparison with Related Compounds

2,3-O-Isopropylidene-D-lyxono-1,4-lactone belongs to a family of protected sugar lactones with similar structural features but distinct stereochemical arrangements. Table 2 compares this compound with several structurally related derivatives.

Table 2: Comparison of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone with Related Compounds

CompoundCAS NumberMolecular WeightKey DifferencesReference
2,3-O-Isopropylidene-D-lyxono-1,4-lactone56543-10-3188.18Reference compound
2,3-O-Isopropylidene-L-lyxono-1,4-lactone152006-17-2188.18Enantiomer of reference compound
2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone30725-00-9188.18Different stereochemistry at C2
2,3-O-Isopropylidene-D-allono-1,4-lactone655248-04-7218.20Different stereochemistry and molecular weight
D-Lyxono-1,4-lactone (unprotected)15384-34-6148.11Lacks isopropylidene protecting group

The stereochemical differences between these compounds result in distinct reactivity patterns and applications. For instance, 2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone is used for the synthesis of C-nucleosides, prostanoids, and GABA analogs via homochiral 2-piperidones . The L-enantiomer (2,3-O-Isopropylidene-L-lyxono-1,4-lactone) has been investigated for its potential applications in synthesizing biologically active compounds .

The unprotected D-Lyxono-1,4-lactone serves as a precursor for various protected derivatives and exhibits greater conformational flexibility compared to its protected counterparts . The additional hydroxyl groups in the unprotected compound provide more sites for hydrogen bonding, resulting in different crystallization behavior and solubility profiles.

Future Research Directions

Several promising research avenues exist for 2,3-O-Isopropylidene-D-lyxono-1,4-lactone and related compounds:

  • Development of New Synthetic Methodologies: There is potential for developing more efficient and selective methods for the synthesis and functionalization of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone, possibly involving catalytic approaches or green chemistry principles.

  • Exploration of Biological Activities: Further investigation into the potential biological activities of derivatives synthesized from this compound could lead to the discovery of new bioactive molecules with pharmaceutical applications.

  • Computational Studies: Advanced computational methods could be employed to predict reactivity patterns and conformational preferences, guiding synthetic efforts and enhancing understanding of the compound's behavior.

  • Applications in Materials Science: The well-defined stereochemistry and ability to incorporate various functional groups might make derivatives of this compound useful in the development of chiral materials or specialized polymers.

  • Expanded Crystallographic Studies: More comprehensive analysis of crystal structures and intermolecular interactions could provide deeper insights into structure-property relationships and guide crystal engineering efforts.

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